2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol typically involves the reaction of trifluoroacetaldehyde with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The oxolane ring provides structural rigidity, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar fluorinated properties but lacking the oxolane ring.
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: A related compound with a sulfonyl chloride group, offering different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-1-(oxolan-2-ylidene)ethanol is unique due to its combination of a trifluoromethyl group and an oxolane ring, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
360-93-0 |
---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2 |
InChI Key |
GJYILYRGBXOGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(F)(F)F)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.